molecular formula C9H14N2O2 B3360066 Octahydropyrazino[1,2-a]azepine-3,4-dione CAS No. 88327-64-4

Octahydropyrazino[1,2-a]azepine-3,4-dione

Cat. No.: B3360066
CAS No.: 88327-64-4
M. Wt: 182.22 g/mol
InChI Key: JMZLWHPKQWRYNH-UHFFFAOYSA-N
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Description

Octahydropyrazino[1,2-a]azepine-3,4-dione is a heterocyclic compound that features a fused ring system consisting of a pyrazine and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropyrazino[1,2-a]azepine-3,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diamine with a diketone, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Octahydropyrazino[1,2-a]azepine-3,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Octahydropyrazino[1,2-a]azepine-3,4-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of Octahydropyrazino[1,2-a]azepine-3,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazino[1,2-a]azepine-3,4-dione: A similar compound with a slightly different ring structure.

    Octahydroindolo[1,2-a]azepine-3,4-dione: Another related compound with an indole ring instead of a pyrazine ring.

Uniqueness

Octahydropyrazino[1,2-a]azepine-3,4-dione is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields where specific molecular interactions are crucial.

Properties

IUPAC Name

1,2,6,7,8,9,10,10a-octahydropyrazino[1,2-a]azepine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-9(13)11-5-3-1-2-4-7(11)6-10-8/h7H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZLWHPKQWRYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNC(=O)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80523585
Record name Octahydropyrazino[1,2-a]azepine-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88327-64-4
Record name Octahydropyrazino[1,2-a]azepine-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrazino[1,2-a]azepine-3,4-dione
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Reactant of Route 6
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